5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes bromine, ethoxy, and dimethylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps. One common approach is the coupling of 5-bromo-2,4-dimethoxybenzaldehyde with benzo[b]thiophene-2-boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst . This reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,4-dimethoxybenzaldehyde
- 3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde
- 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine
Uniqueness
Compared to similar compounds, 5-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23BrN2O5S |
---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
5-[[3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H23BrN2O5S/c1-4-29-19-12-15(10-17-21(27)25-23(32)26-22(17)28)11-18(24)20(19)31-8-7-30-16-6-5-13(2)14(3)9-16/h5-6,9-12H,4,7-8H2,1-3H3,(H2,25,26,27,28,32) |
InChI Key |
HEKZRIXWCSZYDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)NC2=O)Br)OCCOC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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